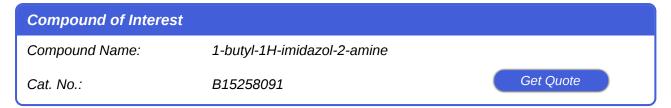


# An In-Depth Technical Guide to 1-Butyl-1Himidazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-Butyl-1H-imidazol-2-amine** is a heterocyclic compound belonging to the 2-aminoimidazole (2-AI) class of molecules. This class, inspired by marine alkaloids, has garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities. Notably, 2-AI derivatives have emerged as potent modulators of bacterial biofilms, representing a promising avenue for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the available physical and chemical properties of **1-butyl-1H-imidazol-2-amine**, details relevant experimental protocols for its characterization, and explores the biological pathways associated with the broader class of 2-aminoimidazoles.

### **Physicochemical Properties**

While extensive experimental data for **1-butyl-1H-imidazol-2-amine** is not readily available in publicly accessible databases, the following table summarizes key computed and experimental properties for the parent compound, 2-aminoimidazole, and related structures to provide an estimated profile. Researchers are advised to experimentally determine the properties of **1-butyl-1H-imidazol-2-amine** for any quantitative applications.

Table 1: Physicochemical Data of 2-Aminoimidazole and Related Compounds



Property	2-Aminoimidazole (Parent Compound)	1-Butylimidazole (Structural Analog)	Notes
Molecular Formula	C₃H₅N₃[1]	C7H12N2[2]	-
Molecular Weight	83.09 g/mol [1]	124.18 g/mol [2]	-
Appearance	-	Colorless to light yellow liquid[2][3]	The butyl-substituted amine is likely to be a liquid or a low-melting solid at room temperature.
Boiling Point	-	257 °C[4]	The boiling point is expected to be influenced by the amino group.
Melting Point	-	-	Not available.
Solubility	Soluble in water.	Insoluble in water.[2]	The amine group in the target molecule is expected to increase water solubility compared to 1-butylimidazole.
pKa (conjugate acid)	Data not available	-	The 2-amino group is expected to be basic.
LogP (calculated)	-0.3[1]	1.2[2]	The butyl group will increase lipophilicity compared to the parent compound.

## **Experimental Protocols**

The following sections detail standard experimental methodologies for the determination of key physical properties of amines like **1-butyl-1H-imidazol-2-amine**.



### **Determination of Melting Point**

The melting point of a solid compound can be determined using a capillary melting point apparatus.

#### Procedure:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.
- The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
- A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

## **Determination of Boiling Point**

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.

- Procedure (Micro-method):
  - A small amount of the liquid is placed in a small test tube.
  - A capillary tube, sealed at one end, is inverted and placed into the test tube.
  - The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
  - As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
  - The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.



### **Determination of Solubility**

The solubility of a compound in various solvents provides information about its polarity.

- Procedure:
  - To a series of test tubes, add a small, measured amount of **1-butyl-1H-imidazol-2-amine**.
  - To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH) in small, incremental volumes.
  - After each addition, the mixture is agitated vigorously.
  - Solubility is determined by visual inspection for the formation of a homogeneous solution.
    The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

### **Biological Activity and Signaling Pathways**

The 2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for a broad range of biological activities. A significant area of research for 2-Al derivatives is their ability to inhibit and disperse bacterial biofilms.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics and host immune responses. 2-Aminoimidazole compounds have been shown to interfere with biofilm formation in a variety of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.

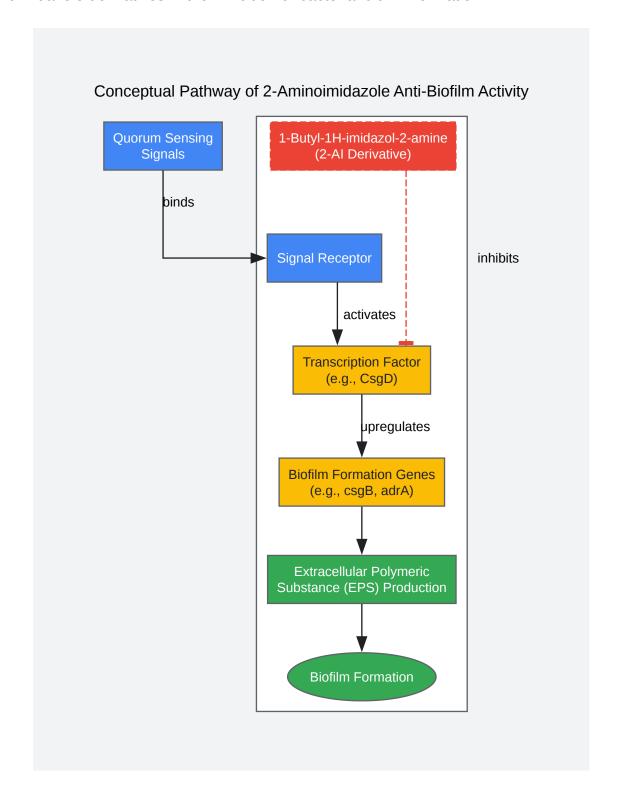
The anti-biofilm activity of 2-aminoimidazoles is believed to involve the modulation of bacterial signaling pathways that control the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. One of the key regulatory systems involved in biofilm formation is quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

While the precise molecular targets of **1-butyl-1H-imidazol-2-amine** are yet to be fully elucidated, studies on related 2-Al compounds suggest that they may interfere with the expression of genes responsible for the production of the EPS matrix. For instance, in



Salmonella, 5-phenyl-2-aminoimidazole has been shown to decrease the expression of key genes involved in EPS formation, such as csgD, adrA, and csgB.[5]

Below is a conceptual diagram illustrating a plausible mechanism of action for 2aminoimidazole derivatives in the inhibition of bacterial biofilm formation.





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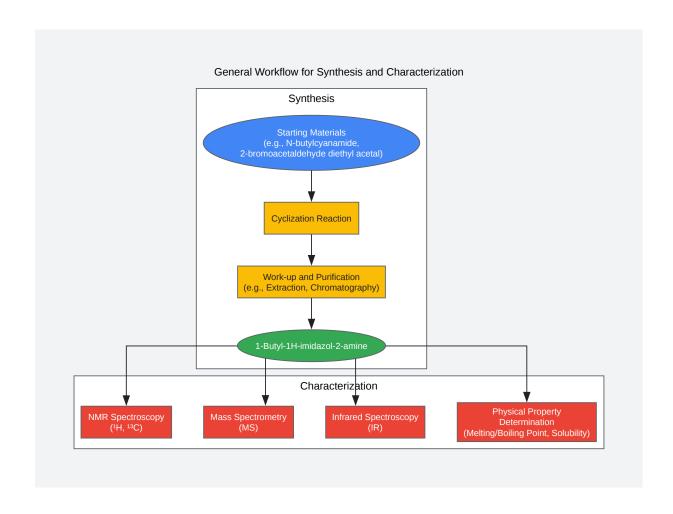
Caption: Inhibition of bacterial biofilm formation by a 2-aminoimidazole derivative.

This diagram illustrates that the 2-AI compound may inhibit a key transcription factor in the quorum sensing pathway, thereby downregulating the genes responsible for producing the extracellular matrix essential for biofilm formation.

## **Synthesis and Characterization Workflow**

The synthesis of **1-butyl-1H-imidazol-2-amine** can be approached through several synthetic routes common for 2-aminoimidazoles. A general workflow for its synthesis and characterization is outlined below.





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Caption: A typical workflow for the synthesis and characterization of **1-butyl-1H-imidazol-2-amine**.

This workflow begins with the selection of appropriate starting materials, followed by a cyclization reaction to form the imidazole ring. After the reaction, the crude product is purified.



The pure compound is then subjected to various analytical techniques to confirm its structure and determine its physical properties.

#### Conclusion

**1-Butyl-1H-imidazol-2-amine** is a molecule of significant interest due to its structural relation to a class of compounds with proven biological activities, particularly as anti-biofilm agents. While a complete experimental dataset for this specific compound is not yet compiled in the public domain, this guide provides a framework for its characterization based on established experimental protocols and data from closely related analogs. The exploration of its biological mechanism of action, likely centered on the disruption of bacterial signaling pathways, presents a compelling area for future research and drug development efforts. The provided diagrams offer a conceptual understanding of its potential biological role and a practical workflow for its synthesis and analysis. It is anticipated that further studies will elucidate the specific properties and therapeutic potential of this promising compound.

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